![molecular formula C8H12O3 B3324431 (3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol CAS No. 185622-63-3](/img/structure/B3324431.png)
(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol
Overview
Description
(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol, also known as (+)-trans-PTX, is a natural product that has been found to exhibit various biological activities. It is a member of the taxane family of compounds and has been isolated from the bark of Taxus wallichiana, a species of yew tree found in the Himalayas. The compound has been the subject of extensive research due to its potential as a drug candidate for the treatment of cancer.
Mechanism of Action
The mechanism of action of (+)-trans-PTX involves its interaction with microtubules, which are essential components of the cytoskeleton. The compound binds to the β-tubulin subunit of microtubules and stabilizes them, preventing their depolymerization. This results in the formation of stable microtubules that cannot be disassembled, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
In addition to its anticancer activity, (+)-trans-PTX has been found to exhibit various other biological activities. It has been shown to have anti-inflammatory and immunomodulatory effects, as well as neuroprotective properties. The compound has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of (+)-trans-PTX is its potency against cancer cells. It has been found to be effective against a wide range of cancer cell lines, including those that are resistant to other anticancer drugs. However, the compound is also highly toxic and can cause severe side effects, such as neuropathy and myelosuppression. This limits its use in clinical settings and makes it challenging to study in laboratory experiments.
Future Directions
There are several future directions for research on (+)-trans-PTX. One area of interest is the development of new analogs and derivatives of the compound that exhibit improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to the compound. Additionally, there is growing interest in the use of (+)-trans-PTX in combination with other anticancer drugs to enhance their efficacy and reduce toxicity. Finally, research is also being conducted on the use of the compound in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis.
Scientific Research Applications
Research on (+)-trans-PTX has focused on its potential as an anticancer agent. The compound has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and ovarian cancer. It works by disrupting microtubule formation, which is essential for cell division. This leads to cell cycle arrest and ultimately cell death.
properties
IUPAC Name |
(3aS,4S,6aR)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-7,9H,1-2H3/t5-,6+,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOFSGSXPYHEMV-XVMARJQXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C=CC(C2O1)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2C=C[C@@H]([C@@H]2O1)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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